molecular formula C11H23Cl3N4O3 B2401984 2-(Piperazin-1-yl)-N-(pyridin-2-yl)acetamide trihydrochloride dihydrate CAS No. 496808-07-2

2-(Piperazin-1-yl)-N-(pyridin-2-yl)acetamide trihydrochloride dihydrate

Cat. No.: B2401984
CAS No.: 496808-07-2
M. Wt: 365.68
InChI Key: XKDIMFGXFMTPTO-UHFFFAOYSA-N
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Description

2-(Piperazin-1-yl)-N-(pyridin-2-yl)acetamide trihydrochloride dihydrate is a chemical compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a piperazine ring and a pyridine ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-1-yl)-N-(pyridin-2-yl)acetamide trihydrochloride dihydrate typically involves the reaction of piperazine with pyridine-2-carboxylic acid or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The resulting product is then purified through recrystallization to obtain the trihydrochloride dihydrate form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize production costs.

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-1-yl)-N-(pyridin-2-yl)acetamide trihydrochloride dihydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or pyridine ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted under mild to moderate temperatures.

Major Products Formed

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperazine or pyridine derivatives.

Scientific Research Applications

2-(Piperazin-1-yl)-N-(pyridin-2-yl)acetamide trihydrochloride dihydrate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperazin-1-yl)-N-(pyridin-3-yl)acetamide
  • 2-(Piperazin-1-yl)-N-(pyridin-4-yl)acetamide
  • N-(Pyridin-2-yl)piperazine

Uniqueness

2-(Piperazin-1-yl)-N-(pyridin-2-yl)acetamide trihydrochloride dihydrate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of both piperazine and pyridine rings allows for versatile reactivity and interaction with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

2-piperazin-1-yl-N-pyridin-2-ylacetamide;dihydrate;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O.3ClH.2H2O/c16-11(9-15-7-5-12-6-8-15)14-10-3-1-2-4-13-10;;;;;/h1-4,12H,5-9H2,(H,13,14,16);3*1H;2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKDIMFGXFMTPTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(=O)NC2=CC=CC=N2.O.O.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23Cl3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50964340
Record name 2-(Piperazin-1-yl)-N-(pyridin-2-yl)ethanimidic acid--hydrogen chloride--water (1/3/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50964340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496808-07-2
Record name 2-(Piperazin-1-yl)-N-(pyridin-2-yl)ethanimidic acid--hydrogen chloride--water (1/3/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50964340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 496808-07-2
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